molecular formula C10H6N2 B14713201 Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile CAS No. 18341-68-9

Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile

Cat. No.: B14713201
CAS No.: 18341-68-9
M. Wt: 154.17 g/mol
InChI Key: JLZQXEVYBVMWQM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile: is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octa-2,5,7-triene family, which is known for its distinctive barrel-like shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexadiene derivatives.

    Cyclization: A cyclization reaction is carried out to form the bicyclic core structure. This step often involves the use of strong acids or bases as catalysts.

    Introduction of Cyano Groups: The cyano groups are introduced through a nitrile addition reaction. Common reagents for this step include cyanogen bromide or other nitrile sources.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the cyano groups to amines. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups. Reagents such as sodium methoxide or sodium ethoxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarboxylic acid, while reduction may produce bicyclo[2.2.2]octa-2,5,7-triene-2,3-diamine.

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as drug candidates.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octa-2,5,7-triene: This compound lacks the cyano groups and has different reactivity and applications.

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has carboxylic anhydride groups instead of cyano groups, leading to different chemical properties and uses.

Uniqueness

Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential applications. The combination of the bicyclic structure and cyano groups makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

18341-68-9

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile

InChI

InChI=1S/C10H6N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-4,7-8H

InChI Key

JLZQXEVYBVMWQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1C(=C2C#N)C#N

Origin of Product

United States

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